2-(Bromomethyl)-6-methoxypyridine 2-(Bromomethyl)-6-methoxypyridine
Brand Name: Vulcanchem
CAS No.: 156094-63-2
VCID: VC21322960
InChI: InChI=1S/C7H8BrNO/c1-10-7-4-2-3-6(5-8)9-7/h2-4H,5H2,1H3
SMILES: COC1=CC=CC(=N1)CBr
Molecular Formula: C7H8BrNO
Molecular Weight: 202.05 g/mol

2-(Bromomethyl)-6-methoxypyridine

CAS No.: 156094-63-2

Cat. No.: VC21322960

Molecular Formula: C7H8BrNO

Molecular Weight: 202.05 g/mol

* For research use only. Not for human or veterinary use.

2-(Bromomethyl)-6-methoxypyridine - 156094-63-2

Specification

CAS No. 156094-63-2
Molecular Formula C7H8BrNO
Molecular Weight 202.05 g/mol
IUPAC Name 2-(bromomethyl)-6-methoxypyridine
Standard InChI InChI=1S/C7H8BrNO/c1-10-7-4-2-3-6(5-8)9-7/h2-4H,5H2,1H3
Standard InChI Key XHWDFGQAXHSIMH-UHFFFAOYSA-N
SMILES COC1=CC=CC(=N1)CBr
Canonical SMILES COC1=CC=CC(=N1)CBr

Introduction

Chemical Identity and Structure

Identification Parameters

The compound 2-(Bromomethyl)-6-methoxypyridine is characterized by specific identification parameters that distinguish it from similar pyridine derivatives. These parameters are crucial for analytical identification and quality control processes.

ParameterValue
CAS Number156094-63-2
MDL NumberMFCD16607559
Molecular FormulaC₇H₈BrNO
Molecular Weight202.05 g/mol
IUPAC Name2-(bromomethyl)-6-methoxypyridine
InChIInChI=1S/C7H8BrNO/c1-10-7-4-2-3-6(5-8)9-7/h2-4H,5H2,1H3
InChI KeyXHWDFGQAXHSIMH-UHFFFAOYSA-N
SMILESCOc1cccc(CBr)n1

Structural Features

The structure of 2-(Bromomethyl)-6-methoxypyridine consists of a six-membered pyridine ring containing one nitrogen atom. The compound features two key substituents strategically positioned on the ring:

  • A methoxy group (-OCH₃) at the 6-position, which contributes electron density to the aromatic system through resonance effects.

  • A bromomethyl group (-CH₂Br) at the 2-position, which serves as an excellent leaving group for nucleophilic substitution reactions due to the electronegative nature of bromine.

The juxtaposition of these two functional groups creates a molecule with distinctive reactivity patterns, particularly at the bromomethyl position, where nucleophilic displacement of bromine can occur under various conditions .

Physical and Chemical Properties

PropertyValue
Physical StateColorless liquid (at room temperature)
Melting PointNot available in searched literature
Boiling PointNot available in searched literature
Molecular Weight202.05 g/mol
Predicted Collision Cross Section133.3 Ų [M+H]⁺, 137.7 Ų [M+Na]⁺
SolubilitySoluble in organic solvents such as dichloromethane, chloroform

Chemical Properties

The chemical properties of 2-(Bromomethyl)-6-methoxypyridine are primarily defined by the reactivity of its functional groups, particularly the bromomethyl group which is highly susceptible to nucleophilic substitution reactions.

Key chemical properties include:

  • The bromomethyl group readily undergoes SN2 reactions with various nucleophiles, making this compound an excellent alkylating agent.

  • The methoxy group enhances the electron density of the pyridine ring through resonance effects, affecting the basicity of the pyridine nitrogen.

  • The compound can potentially coordinate with metal ions through its pyridine nitrogen, although likely with reduced affinity compared to unsubstituted pyridines due to electronic effects of the substituents.

  • As with many alkyl halides, the compound is susceptible to hydrolysis in aqueous environments, particularly under basic conditions .

Synthesis Methods

Laboratory Scale Synthesis

The most common and efficient method for synthesizing 2-(Bromomethyl)-6-methoxypyridine involves selective bromination of 2-methoxy-6-methylpyridine. The detailed procedure is as follows:

1.07 g (6.01 mmol) of N-bromosuccinimide (NBS) and 49.3 mg (0.300 mmol) of azobisisobutyronitrile (AIBN) are mixed in 8 mL of carbon tetrachloride (CCl₄) under nitrogen atmosphere. The mixture is then heated and 0.73 mL (6.00 mmol) of 2-methoxy-6-methylpyridine is added. After refluxing for 8 hours in an oil bath, the mixture is cooled to ambient temperature. The crude product is concentrated in vacuo and purified by silica-gel column chromatography using chloroform/hexane (1:1 v/v) as the eluent. This procedure typically yields 619 mg (66% yield) of 2-(bromomethyl)-6-methoxypyridine as a colorless liquid .

The reaction can be confirmed by ¹H NMR spectroscopy (400 MHz, CDCl₃): δ 7.55 (dd, J = 8.2 Hz, J = 7.3 Hz, 1H), 7.32 (d, J = 7.3 Hz, 1H), 6.99 (d, J = 8.2 Hz, 1H), 4.56 (s, 2H), 3.94 (s, 3H) .

Alternative Synthetic Approaches

Alternative approaches to synthesizing 2-(Bromomethyl)-6-methoxypyridine may involve:

  • Nucleophilic aromatic substitution of 2,6-dibromopyridine derivatives with methoxide, followed by selective functional group manipulation.

  • Starting from 2,6-difluoropyridine and performing selective nucleophilic substitution with methoxide, followed by introduction of the bromomethyl group.

  • Protection strategies involving pivaloyl groups, as seen in similar pyridine syntheses described in the literature .

Hazard ClassificationDescription
Acute ToxicityH301: Toxic if swallowed [Danger Acute toxicity, oral]
Skin IrritationH315: Causes skin irritation [Warning Skin corrosion/irritation]
Eye DamageH318: Causes serious eye damage [Danger Serious eye damage/eye irritation]
STOT SEH335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]

Applications in Chemical Research

Synthetic Building Block

Due to its reactive bromomethyl group, 2-(Bromomethyl)-6-methoxypyridine serves as a valuable building block in organic synthesis. The compound's utility stems from several key features:

  • The bromomethyl group can undergo substitution reactions with a variety of nucleophiles, allowing for the introduction of diverse functional groups.

  • The methoxy substituent can influence reactivity and provide additional sites for further functionalization.

  • The pyridine nitrogen can participate in coordination chemistry, particularly in the synthesis of ligands for metal complexes.

These properties make 2-(Bromomethyl)-6-methoxypyridine particularly valuable in the synthesis of:

  • Complex heterocyclic compounds

  • Pharmaceutical intermediates

  • Coordination compounds and ligands

  • Functionalized pyridine derivatives with biological activity

Comparative Analysis with Similar Compounds

Comparison with Other Bromomethylpyridines

2-(Bromomethyl)-6-methoxypyridine shares structural similarities with other bromomethylpyridine derivatives, but differs in its properties and applications due to the presence of the methoxy group. The table below compares key properties of 2-(Bromomethyl)-6-methoxypyridine with related compounds:

CompoundMolecular FormulaMolecular WeightKey Differences
2-(Bromomethyl)-6-methoxypyridineC₇H₈BrNO202.05 g/molContains methoxy group at 6-position
2-(Bromomethyl)-6-methylpyridineC₇H₈BrN186.05 g/molContains methyl group at 6-position instead of methoxy
2,6-Bis(bromomethyl)pyridineC₇H₇Br₂N264.95 g/molContains two bromomethyl groups at 2,6-positions
2-Bromo-6-(bromomethyl)pyridineC₆H₅Br₂N250.92 g/molContains a bromo substituent instead of methoxy
2-Bromo-3-(bromomethyl)-6-methylpyridineC₇H₇Br₂N264.95 g/molContains bromo at 2-position and bromomethyl at 3-position

The methoxy group in 2-(Bromomethyl)-6-methoxypyridine influences the electronic properties of the pyridine ring differently than methyl or bromo substituents. This affects the reactivity of the bromomethyl group and the coordination properties of the pyridine nitrogen .

Research Trends and Future Directions

Current Research Trends

Research involving 2-(Bromomethyl)-6-methoxypyridine is primarily focused on its applications as a synthetic intermediate. Current trends include:

  • Development of novel synthetic methodologies to improve the efficiency and selectivity of reactions involving this compound.

  • Exploration of its utility in the synthesis of biologically active compounds, particularly those with potential pharmaceutical applications.

  • Investigation of its coordination chemistry for the development of new ligands and metal complexes.

  • Study of structure-activity relationships in compounds derived from 2-(Bromomethyl)-6-methoxypyridine, particularly in the context of drug discovery .

Future Research Directions

Potential future research directions involving 2-(Bromomethyl)-6-methoxypyridine include:

  • Further optimization of synthetic methods to improve yield and reduce environmental impact.

  • Exploration of its potential in the development of new materials, particularly those involving coordination chemistry.

  • Investigation of its biological activities and potential applications in medicinal chemistry.

  • Development of new functionalization strategies to access complex pyridine derivatives with diverse applications.

  • Computational studies to better understand the electronic properties and reactivity patterns of this and related compounds .

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